molecular formula C12H10O4S B6163057 prop-2-en-1-yl 1,1-dioxo-1lambda6-benzothiophene-3-carboxylate CAS No. 343348-12-9

prop-2-en-1-yl 1,1-dioxo-1lambda6-benzothiophene-3-carboxylate

Cat. No.: B6163057
CAS No.: 343348-12-9
M. Wt: 250.3
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Description

Prop-2-en-1-yl 1,1-dioxo-1lambda6-benzothiophene-3-carboxylate is a chemical compound with the molecular formula C12H10O4S and a molecular weight of 250.2704

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of prop-2-en-1-yl 1,1-dioxo-1lambda6-benzothiophene-3-carboxylate typically involves the reaction of prop-2-en-1-ol (allyl alcohol) with 1,1-dioxo-1lambda6-benzothiophene-3-carboxylic acid. The reaction is usually carried out under acidic conditions, often using a strong acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Prop-2-en-1-yl 1,1-dioxo-1lambda6-benzothiophene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under appropriate conditions.

Major Products Formed:

  • Oxidation Products: Depending on the degree of oxidation, products such as carboxylic acids or ketones may be formed.

  • Reduction Products: Reduction reactions can yield alcohols or other reduced derivatives.

  • Substitution Products: Substitution reactions can lead to the formation of various substituted derivatives of the compound.

Scientific Research Applications

Prop-2-en-1-yl 1,1-dioxo-1lambda6-benzothiophene-3-carboxylate has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: The compound may have potential biological activity, making it useful in the study of biological processes and the development of new drugs.

  • Medicine: It could be explored for its therapeutic properties, such as anti-inflammatory or antimicrobial effects.

  • Industry: The compound may find applications in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which prop-2-en-1-yl 1,1-dioxo-1lambda6-benzothiophene-3-carboxylate exerts its effects depends on its specific application. For example, if used as a drug, it may interact with specific molecular targets in the body, such as enzymes or receptors, to produce a therapeutic effect. The exact molecular pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Prop-2-en-1-yl 1,1-dioxo-1lambda6-benzothiophene-3-carboxylate can be compared with other similar compounds, such as:

  • Benzothiophene derivatives: These compounds share a similar core structure but may have different substituents or functional groups.

  • Carboxylate esters: Other esters with different alkyl or aryl groups attached to the carboxylate moiety.

Uniqueness: this compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct chemical structure allows it to participate in a wide range of chemical reactions and biological activities.

Properties

CAS No.

343348-12-9

Molecular Formula

C12H10O4S

Molecular Weight

250.3

Purity

95

Origin of Product

United States

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